

Methyl 9-Formylnonanoate: A Versatile Bifunctional Building Block in Modern Organic Synthesis

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Compound of Interest

Compound Name: Methyl 9-Formylnonanoate

Cat. No.: B180726

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Introduction: Unveiling the Potential of a Bio-derived C9 Aldehyde-Ester

Methyl 9-formylnonanoate, also known as methyl 9-oxononanoate, is a versatile bifunctional molecule that has emerged as a significant building block in organic synthesis.^[1] Its linear nine-carbon backbone is strategically functionalized with a terminal aldehyde and a methyl ester, offering orthogonal reactivity that can be exploited for the construction of a diverse array of complex molecules. Primarily derived from the ozonolysis of methyl oleate, a readily available renewable resource from vegetable oils, **methyl 9-formylnonanoate** represents a sustainable platform chemical for the synthesis of pharmaceuticals, agrochemicals, polymers, and specialty chemicals in the flavor and fragrance industry.^[1] This technical guide provides an in-depth exploration of the synthetic utility of **methyl 9-formylnonanoate**, complete with detailed application notes, experimental protocols, and mechanistic insights for researchers, scientists, and professionals in drug development.

Physicochemical Properties

A comprehensive understanding of the physical and chemical properties of **methyl 9-formylnonanoate** is crucial for its effective application in synthesis.

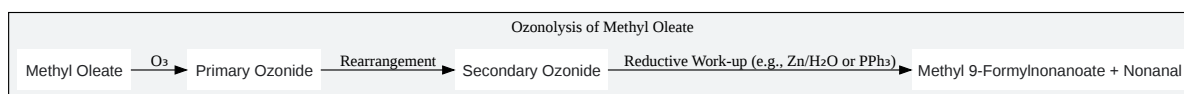
Property	Value
Synonyms	Methyl 9-oxononanoate, 9-Formylnonanoic acid methyl ester
CAS Number	14811-73-5
Molecular Formula	C ₁₀ H ₁₈ O ₃
Molecular Weight	186.25 g/mol
Appearance	Colorless to light yellow liquid
Purity (Typical)	>95% (GC)

Core Synthesis: Ozonolysis of Methyl Oleate

The most prevalent and industrially viable method for the preparation of **methyl 9-formylnonanoate** is the ozonolysis of methyl oleate. This reaction proceeds via the cleavage of the carbon-carbon double bond in methyl oleate by ozone, followed by a reductive work-up to yield the desired aldehyde.

Reaction Mechanism Overview

The ozonolysis of an alkene involves the 1,3-dipolar cycloaddition of ozone to the double bond to form an unstable primary ozonide (molozone). This rapidly rearranges to a more stable secondary ozonide (1,2,4-trioxolane). A subsequent reductive work-up cleaves the ozonide to yield the corresponding carbonyl compounds. In the case of methyl oleate, this process yields **methyl 9-formylnonanoate** and nonanal.



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Caption: Ozonolysis of Methyl Oleate to **Methyl 9-Formylnonanoate**.

Experimental Protocol: Ozonolysis of Methyl Oleate

Materials:

- Methyl oleate
- Dichloromethane (DCM), anhydrous
- Methanol (MeOH), anhydrous
- Ozone (from an ozone generator)
- Triphenylphosphine (PPh₃) or Zinc dust
- Distilled water
- Magnesium sulfate (MgSO₄), anhydrous
- Silica gel for column chromatography
- Hexane and Ethyl acetate for chromatography

Procedure:

- Dissolve methyl oleate (1 equivalent) in a mixture of anhydrous DCM and MeOH (e.g., 9:1 v/v) in a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a gas outlet tube connected to a trap containing potassium iodide solution to quench excess ozone.
- Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
- Bubble ozone gas through the solution until a persistent blue color is observed, indicating the presence of excess ozone.
- Purge the reaction mixture with nitrogen or argon gas to remove excess ozone.
- Add the reducing agent, either triphenylphosphine (1.2 equivalents) portion-wise at -78 °C and allow the mixture to slowly warm to room temperature overnight, or add zinc dust (1.5 equivalents) followed by the slow addition of water, keeping the temperature below 0 °C.

- If using triphenylphosphine, concentrate the reaction mixture under reduced pressure. If using zinc, filter the mixture to remove zinc salts and wash the solid with DCM.
- Combine the organic phases and wash with saturated sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure **methyl 9-formylnonanoate**.

Applications in Organic Synthesis

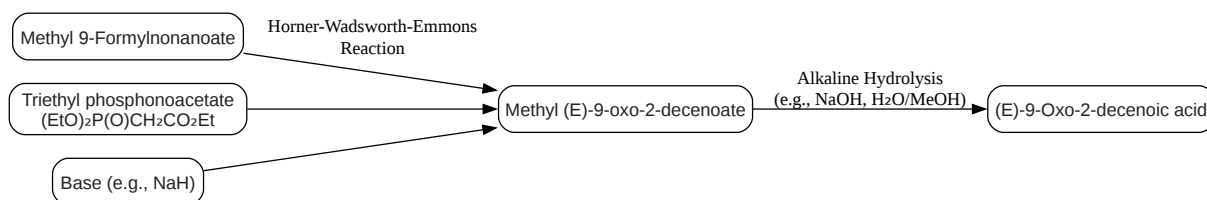
The bifunctional nature of **methyl 9-formylnonanoate** makes it a powerful tool for the synthesis of a wide range of valuable molecules.

Synthesis of Insect Pheromones

Methyl 9-formylnonanoate is a key precursor in the synthesis of various insect pheromones. The aldehyde functionality allows for chain extension through olefination reactions, while the ester can be further modified or hydrolyzed.

A. Synthesis of the Honeybee Queen Pheromone, (E)-9-Oxo-2-decenoic Acid

The queen bee pheromone, (E)-9-oxo-2-decenoic acid, plays a crucial role in the social structure of a honeybee colony.[2] A common synthetic route involves a Horner-Wadsworth-Emmons (HWE) reaction with **methyl 9-formylnonanoate** to introduce the α,β -unsaturated ester moiety, followed by hydrolysis.



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Caption: Synthesis of (E)-9-Oxo-2-decenoic acid.

Experimental Protocol: Horner-Wadsworth-Emmons Reaction

Materials:

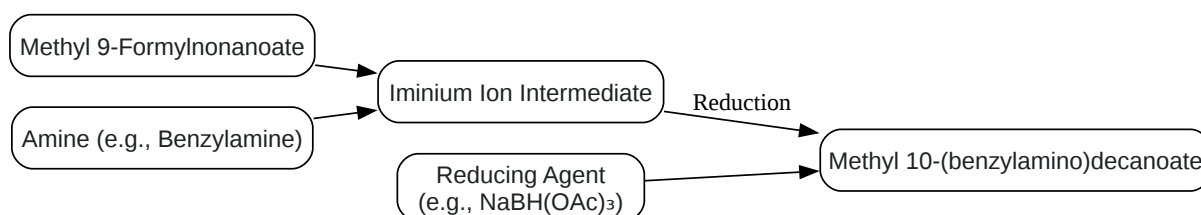
- **Methyl 9-formylnonanoate**
- Triethyl phosphonoacetate
- Sodium hydride (NaH), 60% dispersion in mineral oil
- Anhydrous tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride (NH_4Cl) solution
- Ethyl acetate
- Brine
- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography

Procedure:

- To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous THF at 0 °C under an inert atmosphere, add triethyl phosphonoacetate (1.1 equivalents) dropwise.
- Allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases, indicating the formation of the ylide.
- Cool the ylide solution back to 0 °C and add a solution of **methyl 9-formylnonanoate** (1 equivalent) in anhydrous THF dropwise.
- Allow the reaction mixture to warm to room temperature and stir overnight. Monitor the reaction by thin-layer chromatography (TLC).
- Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
- Extract the product with ethyl acetate (3 x 50 mL).
- Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield methyl (E)-9-oxo-2-decenoate.

Reductive Amination for the Synthesis of Amino Esters

The aldehyde group of **methyl 9-formylnonanoate** can be readily converted to an amine via reductive amination, providing access to ω-amino fatty acid esters, which are valuable monomers for the synthesis of polyamides and other polymers.[3]



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Caption: Reductive Amination of **Methyl 9-Formylnonanoate**.

Experimental Protocol: Reductive Amination with Benzylamine

Materials:

- **Methyl 9-formylnonanoate**
- Benzylamine
- Sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$)
- Dichloromethane (DCM), anhydrous
- Acetic acid (glacial)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- To a solution of **methyl 9-formylnonanoate** (1 equivalent) in anhydrous DCM, add benzylamine (1.1 equivalents) and a catalytic amount of glacial acetic acid.
- Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
- Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise, ensuring the temperature does not rise significantly.
- Stir the reaction mixture at room temperature overnight. Monitor the reaction by TLC.
- Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
- Separate the layers and extract the aqueous layer with DCM (2 x 30 mL).

- Combine the organic layers, wash with brine, dry over anhydrous MgSO_4 , filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford methyl 10-(benzylamino)decanoate.

Wittig Reaction for Alkene Synthesis

The Wittig reaction is a powerful method for converting aldehydes and ketones into alkenes.^[4]

Methyl 9-formylnonanoate can be reacted with various phosphorus ylides to introduce a wide range of unsaturated functionalities, which are common motifs in natural products and bioactive molecules.

Experimental Protocol: Wittig Reaction with Methyl (triphenylphosphoranylidene)acetate

Materials:

- **Methyl 9-formylnonanoate**
- Methyl (triphenylphosphoranylidene)acetate
- Anhydrous toluene
- Silica gel for column chromatography

Procedure:

- Dissolve **methyl 9-formylnonanoate** (1 equivalent) and methyl (triphenylphosphoranylidene)acetate (1.1 equivalents) in anhydrous toluene in a round-bottom flask equipped with a reflux condenser.
- Heat the reaction mixture to reflux and stir overnight. Monitor the reaction by TLC.
- Cool the reaction mixture to room temperature and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to separate the desired alkene product from the triphenylphosphine oxide byproduct.

Precursor for Azelaic Acid and Polymers

Oxidation of the aldehyde functionality of **methyl 9-formylnonanoate** provides a straightforward route to monomethyl azelate, which upon hydrolysis yields azelaic acid.^{[5][6][7]} Azelaic acid is a valuable dicarboxylic acid used in the production of polymers, plasticizers, and in various dermatological applications. Furthermore, the bifunctional nature of **methyl 9-formylnonanoate** and its derivatives makes them suitable monomers for the synthesis of polyesters and polyamides.^[1]

Role in Drug Discovery and Development

While direct incorporation of the intact **methyl 9-formylnonanoate** structure into a final drug molecule is not widely documented, its utility in drug discovery lies in its role as a versatile and flexible building block. The aldehyde and ester functionalities provide handles for the introduction of diverse pharmacophores and for the construction of complex molecular scaffolds.

The long aliphatic chain can act as a lipophilic spacer or be incorporated into macrocyclic structures, which are prevalent in many classes of drugs. For instance, the synthesis of macrocyclic musks, which are structurally related to some macrocyclic natural products with biological activity, can utilize precursors derived from oleic acid, the parent compound of **methyl 9-formylnonanoate**.^{[8][9][10][11][12]} The ability to perform various C-C and C-N bond-forming reactions at the aldehyde terminus, coupled with modifications of the ester, allows for the generation of libraries of compounds for high-throughput screening in drug discovery programs.

Conclusion

Methyl 9-formylnonanoate stands out as a highly valuable and sustainable building block in organic synthesis. Its straightforward preparation from renewable resources and its bifunctional nature provide chemists with a powerful tool for the efficient construction of a wide range of molecules, from insect pheromones and specialty polymers to complex intermediates for the pharmaceutical industry. The detailed protocols provided herein serve as a practical guide for researchers to harness the full synthetic potential of this versatile C9 aldehyde-ester.

References

- National Center for Biotechnology Information. Azelaic Acid: A Bio-Based Building Block for Biodegradable Polymers. [Link]
- Google Patents.
- Honey Bee Genetics and Pheromones. [Link]
- ResearchGate.
- University of South Florida Scholar Commons. Advances Toward the Sustainable Production of Novel Musk Compounds. [Link]
- University of Illinois Urbana-Champaign Department of Chemistry. SYNTHESIS AND FRAGRANCE PROPERTIES OF MACROCYCLIC MUSKS. [Link]
- The Royal Society of Chemistry.
- ResearchGate. New Macrocyclic Musk Compounds. [Link]
- Wikipedia. Wittig reaction. [Link]
- Organic Chemistry Portal.
- Organic Chemistry Portal.
- Master Organic Chemistry.
- MDPI.
- Master Organic Chemistry. Wittig Reaction - Examples and Mechanism. [Link]
- PubMed.
- CP Lab Safety.
- Organic Chemistry Portal. Wittig Reaction. [Link]
- Google Patents.

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Sources

- 1. Cis-9-oxo-2-decenoic acid: synthesis and evaluation as a honey bee pheromone and masking agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. honey bee genetics and pheromones [killowen.com]
- 3. KR101341889B1 - A process to synthesize 12-aminododecanoic acid or the ester derivative thereof - Google Patents [patents.google.com]
- 4. semanticscholar.org [semanticscholar.org]

- 5. The Pherobase Synthesis - E2-9-oxo-10Acid | C10H16O3 [pherobase.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Advances Toward the Sustainable Production of Novel Musk Compounds [escholarship.org]
- 10. chemistry.illinois.edu [chemistry.illinois.edu]
- 11. researchgate.net [researchgate.net]
- 12. Preparation of Musk-Smelling Macrocyclic Lactones from Biomass: Looking for the Optimal Substrate Combination - PubMed [pubmed.ncbi.nlm.nih.gov]
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